molecular formula C11H10N2O3 B1408407 methyl 2-acetyl-2H-indazole-6-carboxylate CAS No. 1858255-36-3

methyl 2-acetyl-2H-indazole-6-carboxylate

Cat. No. B1408407
M. Wt: 218.21 g/mol
InChI Key: XSEROEYGXAJDMX-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 2H-indazoles, which includes methyl 2-acetyl-2H-indazole-6-carboxylate, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for methyl 2-acetyl-2H-indazole-6-carboxylate is 1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

Methyl 2-acetyl-2H-indazole-6-carboxylate is a solid at room temperature . It has a molecular weight of 218.21 .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

  • Pharmaceutical Field

    • Application : Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • Results or Outcomes : The results also vary widely. For instance, some indazole derivatives have been found to be effective in treating certain types of cancer or HIV .
  • Synthetic Chemistry

    • Application : Indazoles are used as building blocks in synthetic chemistry . They are used in the synthesis of various complex molecules, including pharmaceuticals and materials .
    • Methods of Application : There are several synthetic approaches to indazoles, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results or Outcomes : These synthetic methods have enabled the production of a wide variety of indazole derivatives, expanding the possibilities for new drug discovery and materials science .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-acetylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEROEYGXAJDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=CC(=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-acetyl-2H-indazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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